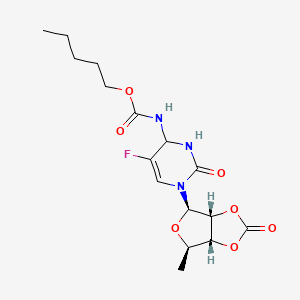
Capecitabineimpurityc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of capecitabine impurity C involves several synthetic routes and reaction conditions. One method includes reacting 5-fluorocytosine with hexamethyldisilazane to obtain an intermediate compound. This intermediate is then reacted with 5-deoxy-1,2,3-triacetyl deoxyribose in the presence of tin(IV) chloride to yield capecitabine impurity C . The reaction conditions are mild and controllable, ensuring high stability and purity of the final product .
Chemical Reactions Analysis
Capecitabine impurity C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Capecitabine impurity C has several scientific research applications:
Chemistry: It is used in the study of synthetic pathways and reaction mechanisms.
Biology: It is used to understand the metabolic pathways and biological effects of capecitabine.
Medicine: It is used in the development and testing of new chemotherapeutic agents.
Industry: It is used in the quality control and standardization of capecitabine production.
Mechanism of Action
The mechanism of action of capecitabine impurity C is related to its parent compound, capecitabine. Capecitabine is a prodrug that is metabolized to 5-fluorouracil in vivo by carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase sequentially. The active metabolites inhibit DNA synthesis and slow the growth of tumor tissue .
Properties
Molecular Formula |
C16H22FN3O7 |
|---|---|
Molecular Weight |
387.36 g/mol |
IUPAC Name |
pentyl N-[3-[(3aR,4R,6R,6aR)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxo-1,6-dihydropyrimidin-6-yl]carbamate |
InChI |
InChI=1S/C16H22FN3O7/c1-3-4-5-6-24-15(22)19-12-9(17)7-20(14(21)18-12)13-11-10(8(2)25-13)26-16(23)27-11/h7-8,10-13H,3-6H2,1-2H3,(H,18,21)(H,19,22)/t8-,10-,11-,12?,13-/m1/s1 |
InChI Key |
TUCCRRIZEYUGGR-BTSNFHABSA-N |
Isomeric SMILES |
CCCCCOC(=O)NC1C(=CN(C(=O)N1)[C@H]2[C@H]3[C@@H]([C@H](O2)C)OC(=O)O3)F |
Canonical SMILES |
CCCCCOC(=O)NC1C(=CN(C(=O)N1)C2C3C(C(O2)C)OC(=O)O3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















